molecular formula C21H21N7O B2645057 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1226437-44-0

1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2645057
CAS No.: 1226437-44-0
M. Wt: 387.447
InChI Key: WQRIQXVYXMAWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H21N7O and its molecular weight is 387.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pain Management

A new series of pyrazoles, including compounds structurally related to the specified chemical, have been identified as σ1 receptor (σ1R) antagonists, with one clinical candidate, EST64454, highlighted for its potential in treating pain. This compound demonstrates outstanding aqueous solubility, high metabolic stability across species, and effective antinociceptive properties in mice models of pain, such as the capsaicin and partial sciatic nerve ligation models (Díaz et al., 2020).

Antimicrobial Activity

Research on pyrazoline and pyrazole derivatives, including structures analogous to the specified compound, has demonstrated significant antimicrobial activity against a variety of pathogens. These include Gram-negative bacteria like E. coli and P. aeruginosa, Gram-positive bacteria such as S. aureus, and the yeast-like fungus C. albicans, showcasing the potential of these compounds in addressing bacterial and fungal infections (Hassan, 2013).

Anticancer Activity

Derivatives of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, which are structurally related to the queried compound, have been synthesized and evaluated for their anticancer properties. Some of these compounds have shown promising activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers, suggesting the potential application of such compounds in cancer therapy (Kumar et al., 2013).

Chemical Synthesis and Biological Activity

A variety of heterocyclic systems, including pyrazol-1-yl-pyridazin-3-ones, have been synthesized using compounds with structural similarities to the queried molecule. These systems have shown anticipated biological activities, indicating the versatility of such compounds in synthesizing new molecules with potential therapeutic applications (Youssef et al., 2005).

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c29-21(14-16-15-22-18-5-2-1-4-17(16)18)27-12-10-26(11-13-27)19-6-7-20(25-24-19)28-9-3-8-23-28/h1-9,15,22H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRIQXVYXMAWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.